![molecular formula C15H13IN2O3 B5915726 N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide](/img/structure/B5915726.png)

N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-iodobenzamide, commonly known as FAIMS (Field Asymmetric Ion Mobility Spectrometry), is a powerful analytical technique used in the field of proteomics and metabolomics. This technique is used to separate and analyze complex mixtures of biomolecules such as peptides, proteins, and metabolites. FAIMS is a highly sensitive and selective technique that can detect trace amounts of analytes in complex biological samples.

Aplicaciones Científicas De Investigación

FAIMS has a wide range of scientific research applications, including proteomics, metabolomics, clinical diagnostics, and forensic science. FAIMS is used to separate and analyze complex mixtures of biomolecules, which is essential for the identification and quantification of biomarkers. FAIMS is also used in the detection of illicit drugs, explosives, and chemical warfare agents in forensic science.

Mecanismo De Acción

FAIMS works on the principle of ion mobility spectrometry. In FAIMS, a high-frequency asymmetric waveform is applied to a pair of electrodes, which creates an asymmetric electric field. The electric field causes the ions to drift towards the electrodes, but the drift velocity depends on the ion's mobility in the electric field. The ions with higher mobility are able to pass through the electrodes, while the ions with lower mobility are filtered out. This results in the separation of ions based on their mobility, which is dependent on their size, shape, and charge.

Biochemical and Physiological Effects:

FAIMS has no direct biochemical or physiological effects as it is an analytical technique used to separate and analyze complex mixtures of biomolecules. However, FAIMS can be used to identify and quantify biomarkers, which can have significant implications in the diagnosis and treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

FAIMS has several advantages over other analytical techniques such as liquid chromatography and mass spectrometry. FAIMS is a highly selective technique that can detect trace amounts of analytes in complex biological samples. FAIMS is also a rapid and high-throughput technique that can analyze large numbers of samples in a short amount of time. However, FAIMS has some limitations, including the need for specialized equipment and expertise, and the inability to analyze large biomolecules such as proteins.

Direcciones Futuras

The future of FAIMS lies in the development of new applications and improvements in the technology. One area of future research is the integration of FAIMS with other analytical techniques such as mass spectrometry and liquid chromatography. This will enable the identification and quantification of a wider range of biomolecules. Another area of future research is the development of portable FAIMS devices that can be used in field applications such as forensic science and environmental monitoring. Finally, the development of new FAIMS chemistries that can analyze large biomolecules such as proteins is an area of active research.

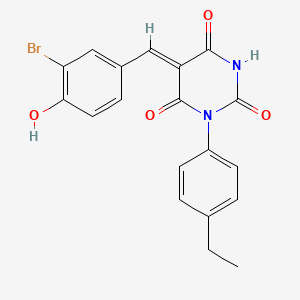

Métodos De Síntesis

The synthesis of FAIMS involves the reaction of 2-iodobenzamide with N-methyl-N-(furan-2-ylmethyl)amine in the presence of a base such as potassium carbonate. The reaction results in the formation of FAIMS, which is a yellow crystalline solid. The purity of FAIMS can be improved by recrystallization from a suitable solvent.

Propiedades

IUPAC Name |

N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IN2O3/c1-17-15(20)13(9-10-5-4-8-21-10)18-14(19)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,20)(H,18,19)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZMEZRNOPUGJY-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915650.png)

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915657.png)

![5-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915658.png)

![methyl {5-bromo-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5915664.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-bromobenzamide](/img/structure/B5915678.png)

![4-({4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5915679.png)

![5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915680.png)

![2-furylmethyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5915698.png)

![5-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915710.png)

![4-bromo-N-{2-(4-chlorophenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5915712.png)

![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5915731.png)

![4-iodo-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5915742.png)